

Comparative Guide: Mass Spectrometry Fragmentation of p-Methylacetophenone Oxime

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Compound of Interest

Compound Name:	<i>N</i> -[1-(4-methylphenyl)ethylidene]hydroxylamine
CAS No.:	54582-23-9
Cat. No.:	B3032825

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Executive Summary

In the development of active pharmaceutical ingredients (APIs) and metabolic profiling, oximes serve as critical intermediates and stable metabolites of ketone-containing drugs. p-Methylacetophenone oxime (4'-methylacetophenone oxime) is frequently encountered as a synthetic impurity or a metabolic product of p-methylacetophenone.

This guide provides a technical deep-dive into the Electron Ionization (EI) mass spectrometry fragmentation patterns of p-methylacetophenone oxime. Unlike generic spectral libraries, we analyze the mechanistic causality of fragmentation—specifically distinguishing between simple cleavage and rearrangement-driven pathways (Beckmann-like rearrangement). We compare its performance and spectral signature against its parent analog, Acetophenone Oxime, to provide a robust framework for structural elucidation.[1]

Mechanistic Deep Dive: Fragmentation Pathways

The mass spectrum of p-methylacetophenone oxime (

, MW 149) is governed by the stability of the aromatic tolyl core and the lability of the oxime functionality.

Primary Fragmentation Channels

The molecular ion (

, m/z 149) is prominent due to the aromatic stabilization. Upon ionization, three competing pathways dictate the spectral fingerprint:

- -Cleavage (Loss of Methyl Radical):
 - Mechanism: Homolytic cleavage of the

bond adjacent to the imine bond.
 - Observation: Loss of the methyl group attached to the oxime carbon (not the aryl methyl).
 - Transition: m/z

(

).
- Heterolytic Loss of Hydroxyl (Dehydration-like):
 - Mechanism: The radical cation loses a hydroxyl radical (

), a common feature in oxime mass spectra.
 - Observation: Formation of the nitrilium-like cation (

).
 - Transition: m/z

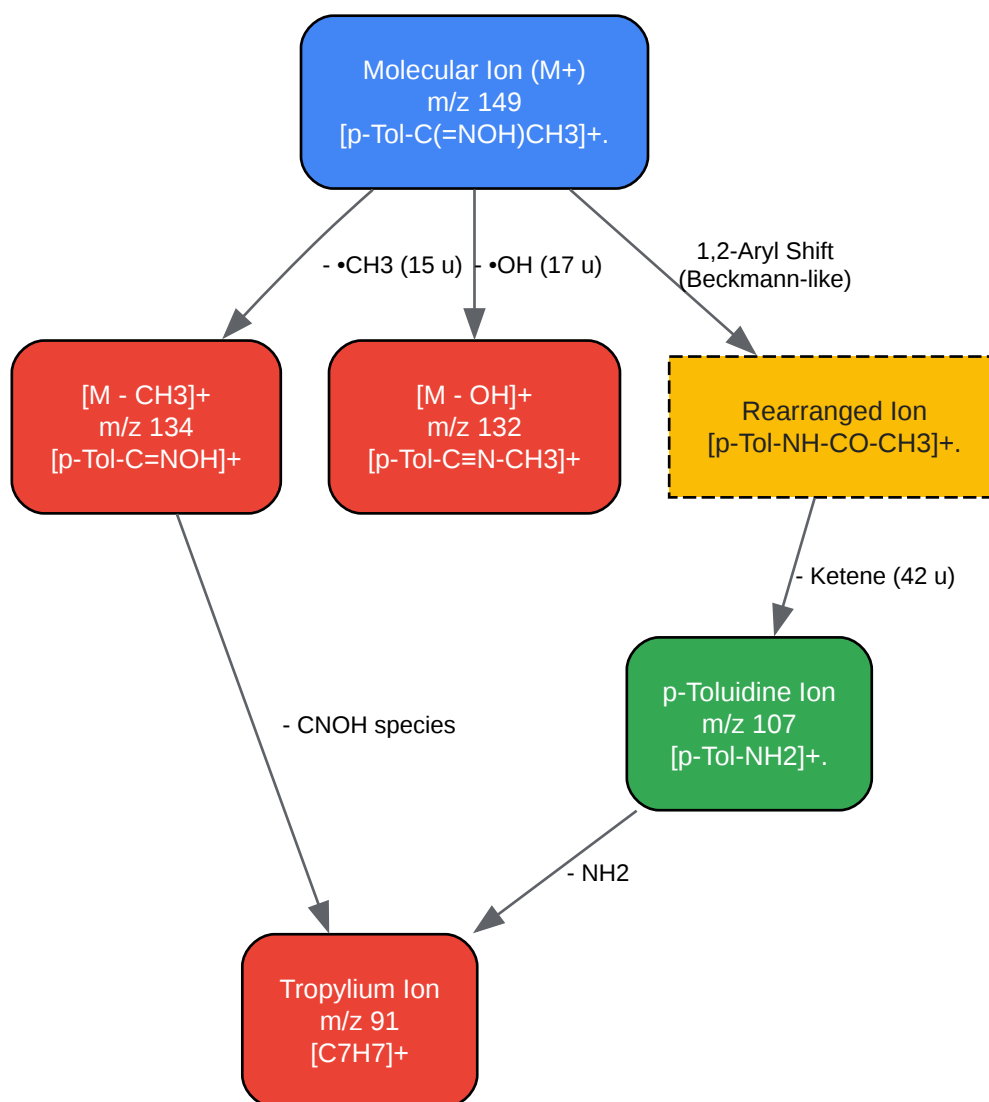
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- Beckmann-Like Rearrangement (The Diagnostic Pathway):

- Mechanism: Under EI conditions, the molecular ion undergoes a 1,2-shift analogous to the solution-phase Beckmann rearrangement. The aryl group (tolyl) migrates to the nitrogen, forming an N-tolylacetamide radical cation intermediate.
- Secondary Fragmentation: This intermediate ejects a neutral ketene molecule (, 42 u).
- Observation: Formation of the p-toluidine radical cation.
- Transition: m/z ().

Pathway Visualization

The following diagram illustrates the competing fragmentation mechanisms, highlighting the critical Beckmann-like rearrangement path that distinguishes oximes from their isomeric amides.



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Figure 1: Mechanistic fragmentation map of p-methylacetophenone oxime under Electron Ionization (70 eV).

Comparative Analysis: p-Methylacetophenone Oxime vs. Alternatives

To validate the identity of p-methylacetophenone oxime, it must be compared against its unsubstituted parent (Acetophenone Oxime) and structural isomers.[1] The presence of the methyl group on the aromatic ring introduces a mass shift (+14 u) and specific tropylium-based fragments.

Spectral Comparison Table

Feature	p-Methylacetophenone Oxime	Acetophenone Oxime (Parent)	Diagnostic Significance
Molecular Ion (M ⁺)	m/z 149	m/z 135	Confirms +14 u (Methyl substitution).
Base Peak	Often m/z 91 or 134	Often m/z 77 or 105	m/z 91 indicates tolyl/benzyl group; m/z 77 indicates unsubstituted phenyl.
[M - OH] ⁺	m/z 132	m/z 118	Characteristic of oxime functionality.
Beckmann Product	m/z 107 (Toluidine ion)	m/z 93 (Aniline ion)	Confirms the aryl group structure via rearrangement.
Tropylium Ion	m/z 91 ()	m/z 77 ()	The strongest indicator of alkyl-substituted benzene rings.

Distinguishing Isomers (ortho vs. para)

While p- and m-isomers show very similar fragmentation, the ortho-isomer (o-methylacetophenone oxime) often exhibits a distinct "Ortho Effect."

- Ortho Effect: Proximity of the oxime -OH and the o-methyl group facilitates the loss of water (, 18 u) rather than just hydroxyl (, 17 u).
- Differentiation: A high-abundance peak at [M-18] (m/z 131) suggests the ortho isomer, whereas the para isomer (discussed here) favors [M-17] (m/z 132).

Experimental Protocol: GC-MS Analysis

This protocol ensures reproducible ionization and minimizes thermal degradation of the oxime in the injection port.

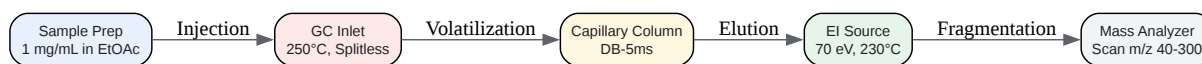
Sample Preparation

- Solvent: Dissolve 1 mg of p-methylacetophenone oxime in 1 mL of HPLC-grade Ethyl Acetate or Methanol.
- Derivatization (Optional but Recommended): To improve peak shape and prevent thermal Beckmann rearrangement in the injector, silylate with BSTFA + 1% TMCS.
 - Note: This guide focuses on the underivatized EI spectrum. If derivatized, M+ will shift to m/z 221 (TMS derivative).

GC-MS Acquisition Parameters

- Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
- Inlet Temperature: 250°C (Splitless mode). Caution: Too high temp can induce thermal rearrangement.
- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Oven Program: 60°C (hold 1 min)
20°C/min
280°C (hold 3 min).
- Ion Source: Electron Ionization (EI) at 70 eV.[2]
- Source Temperature: 230°C.
- Scan Range: m/z 40 – 300.

Workflow Diagram



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Figure 2: Optimized GC-MS workflow for thermal stability and spectral integrity.

References

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